molecular formula C8H5ClN2O B1600142 5-Chloroquinoxalin-2-ol CAS No. 55687-19-9

5-Chloroquinoxalin-2-ol

Cat. No.: B1600142
CAS No.: 55687-19-9
M. Wt: 180.59 g/mol
InChI Key: VXHYYFYGIHUVET-UHFFFAOYSA-N
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Description

5-Chloroquinoxalin-2-ol is a heterocyclic compound with the molecular formula C8H5ClN2O. It is a derivative of quinoxaline, featuring a chlorine atom at the 5-position and a hydroxyl group at the 2-position.

Biochemical Analysis

Biochemical Properties

5-Chloroquinoxalin-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of drugs and other xenobiotics . Additionally, this compound exhibits inhibitory activity against COX-2, an enzyme that plays a crucial role in inflammation and pain pathways . These interactions highlight the compound’s potential as a therapeutic agent.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound inhibits the activity of EGFR, a receptor tyrosine kinase involved in cell proliferation and survival . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells. Furthermore, the compound’s impact on COX-2 can modulate inflammatory responses in various cell types.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. It binds to the active site of CYP1A2, inhibiting its enzymatic activity . Similarly, it interacts with the catalytic domain of COX-2, preventing the conversion of arachidonic acid to prostaglandins . These interactions result in the modulation of gene expression and cellular signaling pathways, ultimately affecting cell function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard storage conditions but may degrade under extreme conditions . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained inhibitory effects on target enzymes and prolonged modulation of cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by the enzyme CYP1A2, which converts it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s role in modulating metabolic pathways highlights its potential impact on overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It is known to cross the blood-brain barrier, indicating its potential effects on the central nervous system . Additionally, the compound interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues. These interactions are crucial for understanding the compound’s pharmacokinetics and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, influencing its efficacy and specificity. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Chloroquinoxalin-2-ol involves the reaction of 5-chloroquinoxalin-2(1H)-one with phosphorus oxychloride. The reaction is typically carried out by heating the starting material to 90°C in the presence of phosphorus oxychloride for three hours. The reaction mixture is then poured onto ice and extracted with ethyl acetate. The organic extracts are combined, dried, filtered, and the solvent is removed to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-Chloroquinoxalin-2-ol can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles.

    Oxidation Reactions: The hydroxyl group at the 2-position can be oxidized to form quinoxaline-2,5-dione.

    Reduction Reactions: The compound can be reduced to form 5-chloroquinoxalin-2-amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in aprotic solvents.

Major Products Formed

    Substitution Reactions: Products include various 5-substituted quinoxalin-2-ol derivatives.

    Oxidation Reactions: The major product is quinoxaline-2,5-dione.

    Reduction Reactions: The major product is 5-chloroquinoxalin-2-amine.

Scientific Research Applications

5-Chloroquinoxalin-2-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Quinoxalin-2-ol: Lacks the chlorine atom at the 5-position.

    5-Bromoquinoxalin-2-ol: Contains a bromine atom instead of chlorine at the 5-position.

    5-Fluoroquinoxalin-2-ol: Contains a fluorine atom instead of chlorine at the 5-position.

Uniqueness

5-Chloroquinoxalin-2-ol is unique due to the presence of the chlorine atom at the 5-position, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse compounds .

Properties

IUPAC Name

5-chloro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-5-2-1-3-6-8(5)10-4-7(12)11-6/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHYYFYGIHUVET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443354
Record name 5-chloro-2-quinoxalinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55687-19-9
Record name 5-Chloro-2(1H)-quinoxalinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55687-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chloro-2-quinoxalinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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